molecular formula C10H7NO3 B025490 8-Hydroxyquinoline-7-carboxylic acid CAS No. 19829-79-9

8-Hydroxyquinoline-7-carboxylic acid

Cat. No. B025490
Key on ui cas rn: 19829-79-9
M. Wt: 189.17 g/mol
InChI Key: JYIAZVFJRYLCBH-UHFFFAOYSA-N
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Patent
US06310211B1

Procedure details

8-Hydroxyquinoline (50.0 g) and potassium carbonate (142.8 g) are mixed together in a stainless steel bomb and heated at 170° C. under 1200 p.s.i. CO2 for 7 days. The reaction is then cooled and the resulting solid is partitioned between water (6 L) and EtOAc (1 L). The organic layer is extracted with water (2×300 mL). The combined aqueous layers are extracted with EtOAc (3×500 mL). The aqueous layer is then acidified to pH 4.5 with conc. HCl. The resulting solid is collected, dried and triturated with i-PrOH to yield 51.97 g of the title compound as a tan solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
142.8 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[C:12](=O)([O-:14])[O-:13].[K+].[K+].C(=O)=O>>[OH:1][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
Quantity
142.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then cooled
CUSTOM
Type
CUSTOM
Details
the resulting solid is partitioned between water (6 L) and EtOAc (1 L)
EXTRACTION
Type
EXTRACTION
Details
The organic layer is extracted with water (2×300 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers are extracted with EtOAc (3×500 mL)
CUSTOM
Type
CUSTOM
Details
The resulting solid is collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
triturated with i-PrOH

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=CC=C2C=CC=NC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 51.97 g
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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